N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of phosphoramide mustard and is recognized for its potent alkylating properties, making it a valuable compound in the field of medicinal chemistry, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride typically involves the reaction of phosphorus oxychloride with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as toluene . The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride include bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the chloroethyl groups can be replaced by other nucleophiles, leading to the formation of substituted phosphorodiamidic compounds .
Scientific Research Applications
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is a key component in the development of chemotherapeutic drugs, particularly for cancer treatment.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride involves its ability to form cross-linked DNA adducts. This process hinders DNA strand separation during replication, leading to DNA damage and cell death. The compound specifically targets rapidly dividing cells, making it effective in cancer treatment . The molecular targets include DNA and various proteins involved in the DNA repair pathways.
Comparison with Similar Compounds
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride is similar to other alkylating agents such as nitrogen mustards. it is unique in its specific structure and reactivity:
Phosphoramide Mustard: Another alkylating agent with similar properties but different molecular structure.
Cyclophosphamide: A widely used chemotherapeutic agent that metabolizes into active compounds, including phosphoramide mustard.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[chloro-(2-chloroethylamino)phosphoryl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl3N2OP/c5-1-3-8-11(7,10)9-4-2-6/h1-4H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIYVPTNZGGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00775226 |
Source
|
Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00775226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184532-58-9 |
Source
|
Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00775226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.